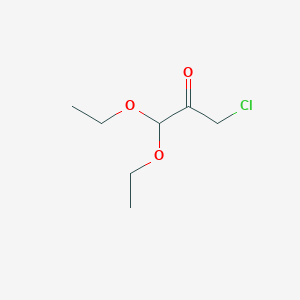

3-Chloro-1,1-diethoxypropan-2-one

描述

3-Chloro-1,1-diethoxypropan-2-one is a chloro-substituted ketone derivative featuring a propan-2-one backbone with a chlorine atom at position 3 and two ethoxy groups at position 1. The ketone group at position 2 renders it electrophilic, while the ethoxy substituents may enhance solubility in organic solvents. The chlorine atom likely contributes to reactivity in nucleophilic substitution or elimination reactions. Due to the absence of explicit data, its properties and behavior are inferred from structurally related compounds discussed below .

属性

分子式 |

C7H13ClO3 |

|---|---|

分子量 |

180.63 g/mol |

IUPAC 名称 |

3-chloro-1,1-diethoxypropan-2-one |

InChI |

InChI=1S/C7H13ClO3/c1-3-10-7(11-4-2)6(9)5-8/h7H,3-5H2,1-2H3 |

InChI 键 |

ZHLVNNGLCOHLAU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(C(=O)CCl)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,1-diethoxypropan-2-one typically involves the reaction of 3-chloropropionaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then oxidized to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

化学反应分析

Types of Reactions: 3-Chloro-1,1-diethoxypropan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic substitution: Products include substituted amines or thiols.

Oxidation: Products include carboxylic acids.

Reduction: Products include secondary alcohols.

科学研究应用

Chemistry: 3-Chloro-1,1-diethoxypropan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and chlorinated compounds .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a building block for various organic compounds .

作用机制

The mechanism of action of 3-Chloro-1,1-diethoxypropan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom and the ketone group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the ketone group can undergo reduction or oxidation, leading to the formation of secondary alcohols or carboxylic acids, respectively .

相似化合物的比较

Comparison with Similar Compounds

3-Chloro-1,1-diethoxypropane (CAS 35573-93-4)

Structural Similarity : Shares the propane backbone with ethoxy and chloro substituents but lacks the ketone group.

Properties :

- Molecular Formula : C₇H₁₃ClO₂

- Purity: 100% (as per Safety Data Sheet) . Reactivity: The absence of a ketone reduces electrophilicity compared to the target compound. Ethoxy groups may stabilize the molecule via steric hindrance. Applications: Likely used as a solvent or intermediate in specialty chemical synthesis.

1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)

Structural Similarity : A chloro-ketone with a chlorophenyl substituent instead of ethoxy groups.

Properties :

- Molecular Formula : C₉H₈Cl₂O

- Boiling Point: 90–93 °C at 0.22–0.25 Torr . Applications: Likely employed in pharmaceutical synthesis due to its ketone and aromatic functionalities.

3-Chloro-1-propene (Allyl Chloride, CAS 107-05-1)

Structural Similarity : An alkene with a terminal chloro group.

Properties :

- Molecular Formula : C₃H₅Cl

- Purity : >97%, with impurities including hexa-1,5-diene and 1-chloropropene .

Reactivity : The allylic chloride structure facilitates electrophilic addition or polymerization. Unlike the target compound, it lacks ketone or ethoxy groups.

Applications : Widely used in epoxy resin production and as a synthetic intermediate .

3-Chloro-1,2-dihydroxypropane (α-Chlorohydrin)

Structural Similarity : A diol with a chloro substituent.

Properties :

- Solubility : Highly water-soluble (IARC 2012) .

- Environmental Behavior : High soil mobility (Koc = 1), variable biodegradation (0–68% BOD in 14 days), and low volatilization (Henry’s Law constant = 6.1 × 10⁻⁸ atm-cu m/mole) .

Applications : Historically used as a pharmaceutical intermediate, though restricted due to toxicity concerns.

2-Chloro-1,1,3-triethoxypropane (CAS 10140-99-5)

Structural Similarity : Contains three ethoxy groups and a chloro substituent.

Properties :

- Molecular Formula : C₉H₁₉ClO₃

- Molecular Weight: 210.701 . Reactivity: Increased ethoxy substitution may enhance steric bulk and reduce reactivity compared to the diethoxy target compound. Applications: Potential use in acetal formation or as a protecting group in organic synthesis.

Comparative Data Table

Key Findings and Insights

- Reactivity Trends: The presence of a ketone (as in this compound) increases electrophilicity compared to non-ketone analogs like 3-chloro-1,1-diethoxypropane. Ethoxy groups may reduce volatility and enhance solubility.

- Environmental Impact : Chlorinated compounds like α-chlorohydrin exhibit variable biodegradability, suggesting similar environmental persistence for the target compound .

Limitations and Data Gaps

Direct experimental data on this compound are absent in the provided evidence. Further studies on synthesis, toxicity, and reactivity are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。